N-ethyl-N-methylhydroxylamine
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Overview
Description
N-ethyl-N-methylhydroxylamine: is an organic compound that belongs to the class of hydroxylamines. It is characterized by the presence of both an ethyl and a methyl group attached to the nitrogen atom, along with a hydroxyl group. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-N-methylhydroxylamine can be synthesized through several methods. One common method involves the reduction of nitro compounds. For instance, the reduction of N-ethyl-N-methyl-nitrosoamine using hydrogen in the presence of a catalyst such as palladium on carbon can yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through electrochemical reduction. This involves the reduction of nitro compounds in an acidic medium using electrodes made of materials like copper and graphite. The reaction conditions typically include a controlled temperature and pH to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-methylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced further to form amines.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the reagent used.
Scientific Research Applications
Chemistry: N-ethyl-N-methylhydroxylamine is used as a reagent in organic synthesis. It is particularly useful in the synthesis of oximes and other nitrogen-containing compounds.
Biology: In biological research, this compound is used as a reducing agent and in the modification of biomolecules. It can be used to study the effects of hydroxylamine derivatives on biological systems.
Industry: In industrial applications, this compound is used in the production of polymers and other materials. It is also used in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of N-ethyl-N-methylhydroxylamine involves its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions and processes. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
Comparison with Similar Compounds
N-methylhydroxylamine: Similar in structure but lacks the ethyl group.
N-ethylhydroxylamine: Similar in structure but lacks the methyl group.
Hydroxylamine: The parent compound without any alkyl groups.
Uniqueness: N-ethyl-N-methylhydroxylamine is unique due to the presence of both ethyl and methyl groups, which confer specific reactivity and properties. This makes it more versatile in certain chemical reactions compared to its simpler counterparts.
Properties
CAS No. |
13429-36-2 |
---|---|
Molecular Formula |
C3H9NO |
Molecular Weight |
75.11 g/mol |
IUPAC Name |
N-ethyl-N-methylhydroxylamine |
InChI |
InChI=1S/C3H9NO/c1-3-4(2)5/h5H,3H2,1-2H3 |
InChI Key |
RRUADNNEIGVWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)O |
Origin of Product |
United States |
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